An In-Depth Technical Guide to Norfluoxetine: Chemical Structure, Properties, and Experimental Protocols
An In-Depth Technical Guide to Norfluoxetine: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), plays a crucial role in the therapeutic efficacy of its parent drug. This technical guide provides a comprehensive overview of norfluoxetine, detailing its chemical structure, physicochemical properties, pharmacology, and pharmacokinetics. Furthermore, this document outlines detailed experimental protocols for the synthesis and quantification of norfluoxetine in biological matrices, and includes visualizations of key biological pathways and experimental workflows to support research and development efforts in the field of psychopharmacology.
Chemical Structure and Identification
Norfluoxetine, chemically known as 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, is the N-desmethylated metabolite of fluoxetine.[1] It possesses a chiral center, existing as (R)- and (S)-enantiomers, with the (S)-enantiomer being the more potent inhibitor of serotonin (B10506) reuptake.[2]
Table 1: Chemical Identifiers of Norfluoxetine
| Identifier | Value |
| IUPAC Name | 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine[3] |
| SMILES | C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F[1] |
| InChI | InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2[1] |
| CAS Number | 83891-03-6[1] |
| PubChem CID | 4541[3] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of norfluoxetine is essential for formulation development, analytical method design, and pharmacokinetic modeling.
Table 2: Physicochemical Properties of Norfluoxetine
| Property | Value |
| Molecular Formula | C₁₆H₁₆F₃NO[3] |
| Molecular Weight | 295.30 g/mol [3] |
| Melting Point | 105-108 °C (hydrochloride salt) |
| Boiling Point | 381.1±42.0 °C (Predicted) |
| pKa | Data not readily available |
| LogP | 3.5 (Predicted)[3] |
| Solubility | Water: >4 mg/mL (hydrochloride salt) DMSO: >5 mg/mL Ethanol, Dimethyl Formamide: ~30 mg/mL (hydrochloride salt)[4] |
Pharmacology
Mechanism of Action
Norfluoxetine is a potent and selective serotonin reuptake inhibitor (SSRI).[1] By binding to the serotonin transporter (SERT), it blocks the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. This enhancement of serotonergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.[1]
Receptor and Transporter Binding Profile
The pharmacological activity of norfluoxetine is defined by its binding affinity to various neurotransmitter transporters and receptors. The S-enantiomer of norfluoxetine is a significantly more potent inhibitor of the serotonin transporter than the R-enantiomer.[2]
Table 3: Binding Affinities (Ki) of Norfluoxetine for Key Transporters
| Transporter | Ki (nM) | Notes |
| Serotonin Transporter (SERT) | 44.7 (racemic) | S-norfluoxetine is approximately 20 times more potent than R-norfluoxetine.[2] |
| Norepinephrine (B1679862) Transporter (NET) | >1000 | Norfluoxetine has low affinity for the norepinephrine transporter. |
| Dopamine (B1211576) Transporter (DAT) | >1000 | Norfluoxetine has low affinity for the dopamine transporter. |
Note: Ki values can vary depending on the experimental conditions and tissue source.
Pharmacokinetics
Metabolism
Norfluoxetine is the primary active metabolite of fluoxetine, formed through N-demethylation in the liver.[2] This metabolic conversion is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2D6, CYP2C19, CYP2C9, CYP3A4, and CYP3A5 being involved.[2][5] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in the plasma concentrations of both fluoxetine and norfluoxetine.[2] Both fluoxetine and norfluoxetine are also potent inhibitors of CYP2D6.[6]
Half-Life and Excretion
Norfluoxetine has a significantly longer elimination half-life than its parent compound, fluoxetine. The half-life of norfluoxetine can be as long as 16 days after long-term use.[6] This extended half-life contributes to the prolonged therapeutic effect of fluoxetine and necessitates a lengthy washout period when switching to other serotonergic medications.
Experimental Protocols
Synthesis of Norfluoxetine
A common synthetic route to norfluoxetine involves the N-demethylation of fluoxetine. While several methods exist, a general laboratory-scale procedure is outlined below.
Objective: To synthesize norfluoxetine via N-demethylation of fluoxetine.
Materials:
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Fluoxetine hydrochloride
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1-Chloroethyl chloroformate (ACE-Cl)
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Methanol (B129727) (MeOH)
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Sodium bicarbonate (NaHCO₃)
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Hydrochloric acid (HCl)
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Sodium sulfate (B86663) (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
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Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
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Carbamate (B1207046) Formation:
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Dissolve fluoxetine hydrochloride in dichloromethane (DCM).
-
Add a stoichiometric excess of a non-nucleophilic base (e.g., proton sponge) to neutralize the hydrochloride and then add 1-chloroethyl chloroformate (ACE-Cl) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carbamate intermediate.
-
-
Methanolysis:
-
Dissolve the crude carbamate intermediate in methanol.
-
Heat the solution at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and concentrate under reduced pressure.
-
-
Work-up and Purification:
-
Dissolve the residue in DCM and wash with a dilute aqueous HCl solution.
-
Basify the aqueous layer with a suitable base (e.g., NaOH) and extract with DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude norfluoxetine by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane containing a small percentage of ammonium (B1175870) hydroxide).
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Combine the fractions containing the pure product and concentrate under reduced pressure to obtain norfluoxetine as a free base.
-
-
Salt Formation (Optional):
-
Dissolve the purified norfluoxetine free base in a suitable solvent (e.g., diethyl ether).
-
Add a solution of HCl in a suitable solvent (e.g., ethereal HCl) dropwise with stirring to precipitate norfluoxetine hydrochloride.
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Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
-
References
- 1. CAS 83891-03-6: Norfluoxetine | CymitQuimica [cymitquimica.com]
- 2. ClinPGx [clinpgx.org]
- 3. Norfluoxetine | C16H16F3NO | CID 4541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Factors associated with fluoxetine and norfluoxetine plasma concentrations and clinical response in Mexican patients with mental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoxetine - Wikipedia [en.wikipedia.org]
